1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere to replace benzene rings, aiming to improve the pharmacokinetic properties of drug candidates .
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a highly strained bicyclic compound.
Chloromethylation: The [1.1.1]propellane undergoes a chloromethylation reaction to introduce the chloromethyl group.
Fluorobutylation: The intermediate product is then subjected to a fluorobutylation reaction to attach the 4-fluorobutyl group.
Industrial production methods often employ continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane can undergo several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The strained bicyclic structure can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere to replace benzene rings in drug candidates, aiming to improve their pharmacokinetic properties.
Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the development of new materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of certain biological molecules, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
This compound vs. 1-(Chloromethyl)-3-(4-methylbutyl)bicyclo[1.1.1]pentane: The presence of a fluorine atom in the former imparts different electronic properties compared to the latter.
This compound vs. 1-(Hydroxymethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane: The hydroxymethyl group in the latter can participate in hydrogen bonding, affecting its reactivity and interactions.
Properties
IUPAC Name |
1-(chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF/c11-8-10-5-9(6-10,7-10)3-1-2-4-12/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNKAAQVAVVNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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